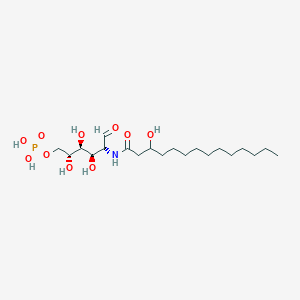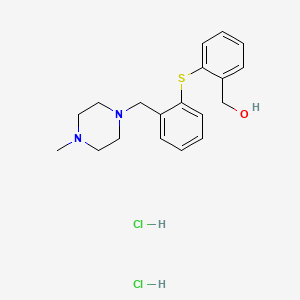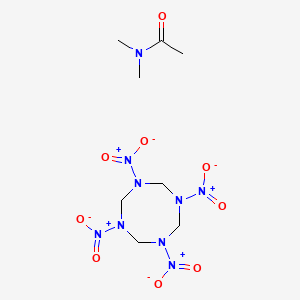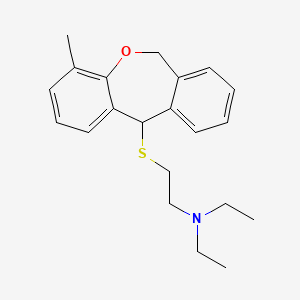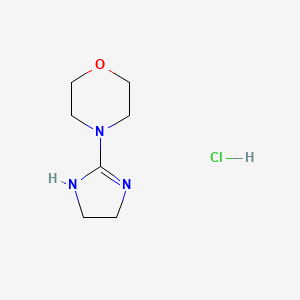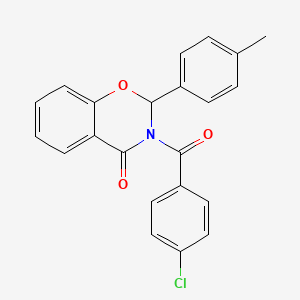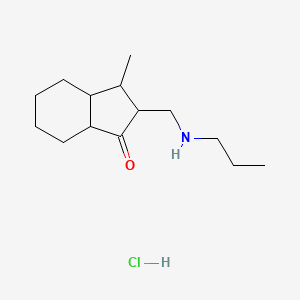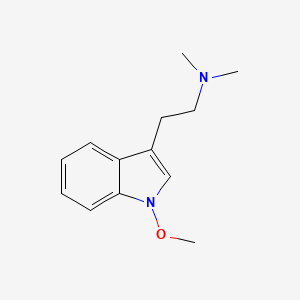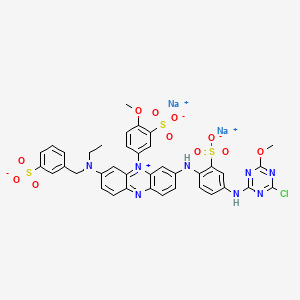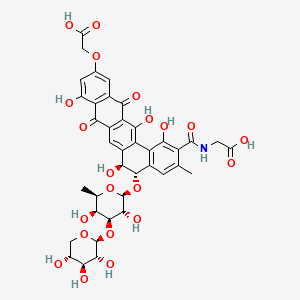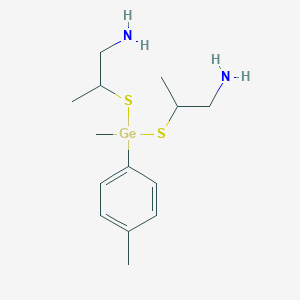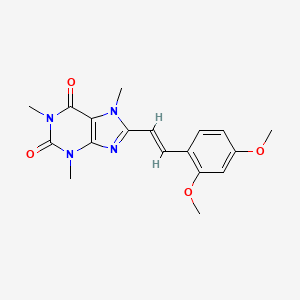
(E)-8-(2,4-Dimethoxystyryl)caffeine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(2,4-Dimethoxystyryl)caffeine is a synthetic derivative of caffeine, characterized by the presence of a styryl group substituted with two methoxy groups at the 2 and 4 positions. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,4-Dimethoxystyryl)caffeine typically involves the reaction of caffeine with a suitable styryl derivative. One common method is the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form an alkene. In this case, the ylide derived from 2,4-dimethoxybenzyltriphenylphosphonium bromide reacts with caffeine to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale Wittig reactions, optimized for yield and purity. The reaction conditions would be carefully controlled to ensure the formation of the (E)-isomer, which is typically more stable and biologically active than the (Z)-isomer.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2,4-Dimethoxystyryl)caffeine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The double bond in the styryl group can be reduced to form the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-8-(2,4-Dimethoxystyryl)caffeine has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of substituents on the reactivity of styryl derivatives.
Biology: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (E)-8-(2,4-Dimethoxystyryl)caffeine involves its interaction with various molecular targets, including enzymes and receptors. The methoxy groups and the styryl moiety play crucial roles in its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
(E)-8-(2,4-Dimethoxystyryl)caffeine: Characterized by the presence of methoxy groups at the 2 and 4 positions.
(E)-8-(2,4-Dichlorostyryl)caffeine: Contains chlorine atoms instead of methoxy groups.
(E)-8-(2,4-Dimethylstyryl)caffeine: Contains methyl groups instead of methoxy groups.
Uniqueness
This compound is unique due to the presence of methoxy groups, which can significantly influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
155271-21-9 |
|---|---|
Molecular Formula |
C18H20N4O4 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
8-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C18H20N4O4/c1-20-14(9-7-11-6-8-12(25-4)10-13(11)26-5)19-16-15(20)17(23)22(3)18(24)21(16)2/h6-10H,1-5H3/b9-7+ |
InChI Key |
MGVNZUBFVRQANR-VQHVLOKHSA-N |
Isomeric SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)/C=C/C3=C(C=C(C=C3)OC)OC |
Canonical SMILES |
CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



